
JNK Inhibitor II, Negative Control
概要
説明
The JNK Inhibitor II, Negative Control, also referenced under CAS 54642-23-8, controls the biological activity of JNK . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Molecular Structure Analysis
The molecular formula of JNK Inhibitor II, Negative Control is C15H10N2O . It contains a total of 31 bonds; 21 non-H bonds, 17 multiple bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 eleven-membered ring .Chemical Reactions Analysis
The JNKs are members of mitogen-activated protein kinases (MAPK) which regulate many physiological processes including inflammatory responses, macrophages, cell proliferation, differentiation, survival, and death . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 .Physical And Chemical Properties Analysis
The JNK Inhibitor II, Negative Control is a solid substance . It is yellow in color and has a molecular weight of 234.25 .科学的研究の応用
1. Control of Biological Activity of JNK The JNK Inhibitor II, Negative Control, also referenced under CAS 54642-23-8, controls the biological activity of JNK . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Target for Anticancer Therapy
JNK signaling has been identified as a target for anticancer therapy . The continuous activation of JNKs has a role in cancer development and progression . Therefore, JNKs represent attractive oncogenic targets for cancer therapy using small molecule kinase inhibitors .
3. Role in Different Types of Cancers Studies showed that the two major JNK proteins JNK1 and JNK2 have opposite functions in different types of cancers . This needs more specification in the design of JNK inhibitors .
4. Development of Substrate or Isoform-Specific Inhibitors Highly specific JNK inhibitor could be designed through the development of substrate or isoform-specific inhibitors including small molecule and peptide cell-permeable inhibitors . Their clinical application may represent an innovative therapeutic approach for the treatment of JNK-associated diseases such as diabetes, Parkinson’s disease .
5. Suppression of Tumor Growth in Triple-Negative Breast Cancer A covalent JNK inhibitor, JNK-IN-8, suppresses tumor growth in Triple-Negative Breast Cancer by activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy . JNK-IN-8 reduced colony formation, cell viability, and organoid growth in vitro and slowed patient-derived xenograft and syngeneic tumor growth in vivo .
Activation of TFEB and TFE3
JNK-IN-8 inhibited TFEB phosphorylation and induced nuclear translocation of unphosphorylated TFEB and TFE3 . This was accompanied by an upregulation of TFEB/TFE3 target genes associated with lysosome biogenesis and autophagy .
作用機序
Target of Action
The primary target of the JNK Inhibitor II, Negative Control is the c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family . JNKs regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . The JNK family consists of three genes: JNK1, JNK2, and JNK3 . JNK1 and JNK2 are commonly expressed in many organs, while JNK3 is mainly expressed in cardiac smooth muscle, testis, and brain .
Mode of Action
The JNK Inhibitor II, Negative Control, also known as N¹-Methyl-1,9-pyrazoloanthrone, controls the biological activity of JNK . It inhibits JNK2 and JNK3 only at much higher concentrations (IC 50 = 18 µM and 24 µM, respectively) compared to SP600125 (IC 50 = 40 nM and 90 nM, respectively) . This inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Biochemical Pathways
The activation of JNK requires dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Different pathways are activated downstream of receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . Also, JNK activation has been reported in response to endoplasmic reticulum stress (ER stress) .
Result of Action
The JNK Inhibitor II, Negative Control exhibits lower activity against JNK isoforms . It is a useful negative control for JNK Inhibitor II (SP600125) Jnk inhibitors have been shown to regulate many physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and death .
Action Environment
The action, efficacy, and stability of JNK Inhibitor II, Negative Control can be influenced by various environmental factors. For instance, JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Understanding these environmental influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Safety and Hazards
将来の方向性
The continuous activation of JNKs has a role in cancer development and progression . Therefore, JNKs represent attractive oncogenic targets for cancer therapy using small molecule kinase inhibitors . Some of ATP- competitive and ATP non-competitive inhibitors have been developed and widely used in vitro, but this type of inhibitors lack selectivity and inhibits phosphorylation of all JNK substrates and may lead to cellular toxicity . In the future, more specification in the design of JNK inhibitors is needed .
特性
IUPAC Name |
14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZGYELAMAOARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JNK Inhibitor II, Negative Control | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



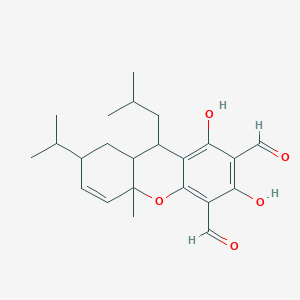
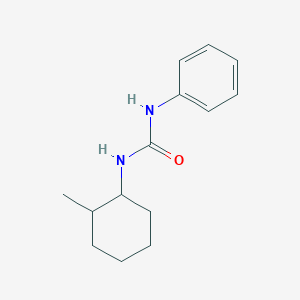


![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
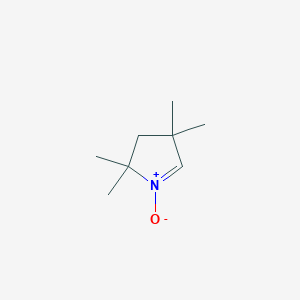
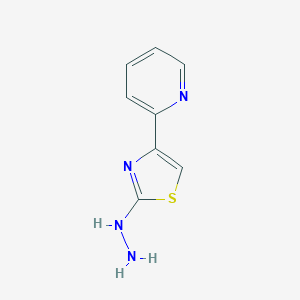
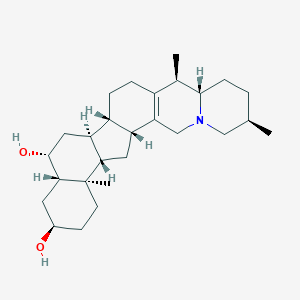
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)



